(3R)-3-Methoxy-3-methyl-pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-3-Methoxy-3-methyl-pyrrolidine is a chiral organic compound with a pyrrolidine ring substituted with a methoxy group and a methyl group at the third carbon atom. The (3R) configuration indicates the specific spatial arrangement of these substituents, which is crucial for its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Methoxy-3-methyl-pyrrolidine typically involves the following steps:
Starting Material: The synthesis often begins with commercially available pyrrolidine.
Substitution Reaction: A methoxy group is introduced at the third carbon atom through a nucleophilic substitution reaction. This can be achieved using methanol in the presence of a strong base like sodium hydride.
Chiral Resolution: The resulting mixture of enantiomers is then subjected to chiral resolution techniques, such as chromatography or crystallization, to isolate the (3R) enantiomer.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing automated reactors and continuous flow systems to ensure consistent quality and yield.
Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification: Employing advanced purification techniques like high-performance liquid chromatography (HPLC) to achieve high enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(3R)-3-Methoxy-3-methyl-pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to remove the methoxy group, yielding a simpler pyrrolidine derivative.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like thionyl chloride followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a demethoxylated pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Scientific Research Applications
(3R)-3-Methoxy-3-methyl-pyrrolidine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism by which (3R)-3-Methoxy-3-methyl-pyrrolidine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways Involved: It can modulate biochemical pathways by acting as an inhibitor or activator of key enzymes, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
(3S)-3-Methoxy-3-methyl-pyrrolidine: The enantiomer of (3R)-3-Methoxy-3-methyl-pyrrolidine with different spatial arrangement and potentially different biological activity.
3-Methoxy-pyrrolidine: Lacks the methyl group, resulting in different chemical and biological properties.
3-Methyl-pyrrolidine: Lacks the methoxy group, leading to variations in reactivity and applications.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical reactivity and biological activity compared to its enantiomer and other similar compounds. This uniqueness makes it valuable in asymmetric synthesis and as a chiral ligand in catalysis.
Biological Activity
(3R)-3-Methoxy-3-methyl-pyrrolidine is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a five-membered pyrrolidine ring with a methoxy group and a methyl group attached to the third carbon. This configuration contributes to its distinct chemical reactivity and biological activity compared to its enantiomers. The hydrochloride salt form enhances its solubility, making it suitable for various applications in medicinal chemistry.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Key mechanisms include:
- Binding to Receptors : The compound may interact with neurotransmitter receptors in the central nervous system, potentially influencing mood and cognitive functions.
- Modulating Biochemical Pathways : It can act as an inhibitor or activator of enzymes, thereby affecting various metabolic processes.
- Chemical Transformations : The compound undergoes metabolic transformations such as oxidation and hydrolysis, which are crucial for its pharmacological effects.
Neuropharmacological Effects
Research indicates that this compound may modulate neurotransmitter systems, suggesting potential applications in treating neurological disorders. Its ability to interact with receptors involved in neurotransmission points to its relevance in developing therapeutic agents for conditions such as anxiety and depression .
Anticancer Potential
The compound has been investigated for its anticancer properties, particularly in modulating pathways related to cell proliferation and apoptosis. Studies have shown that certain pyrrolidine derivatives exhibit cytotoxic effects against various cancer cell lines, indicating that this compound could be a valuable scaffold for developing new anticancer agents .
Research Findings and Case Studies
Properties
IUPAC Name |
(3R)-3-methoxy-3-methylpyrrolidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-6(8-2)3-4-7-5-6/h7H,3-5H2,1-2H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQSUXKPECVWYHC-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCNC1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.